Technical Guide: Spectroscopic Profile of 2-(Pyridin-3-yl)cyclopentan-1-one
Technical Guide: Spectroscopic Profile of 2-(Pyridin-3-yl)cyclopentan-1-one
The following technical guide details the spectroscopic characterization of 2-(Pyridin-3-yl)cyclopentan-1-one , a critical intermediate in the synthesis of nicotine analogues and a benchmark substrate for
Compound Profile & Significance
2-(Pyridin-3-yl)cyclopentan-1-one is a heteroaryl ketone featuring a pyridine ring attached to the
| Property | Detail |
| IUPAC Name | 2-(Pyridin-3-yl)cyclopentan-1-one |
| CAS Number | 124034-96-4 |
| Molecular Formula | |
| Molecular Weight | 161.20 g/mol |
| Appearance | Pale yellow to amber oil (oxidizes upon standing) |
| Key Synthesis | Pd-catalyzed |
Synthesis & Sample Preparation Context
To accurately interpret the spectra, one must understand the synthesis origin. The compound is typically prepared via Palladium-Catalyzed
-
Common Impurities:
-
3-Bromopyridine: Look for triplets at
7.2 and doublets at 8.7 in H NMR. -
Bis-arylated species: 2,5-di(pyridin-3-yl)cyclopentan-1-one (symmetry in NMR will differ).
-
Aldol condensates: Self-condensation of cyclopentanone (olefinic protons ~6.5 ppm).
-
-
Sample Prep: Use CDCl
neutralized with basic alumina or to prevent acid-catalyzed decomposition or protonation of the pyridine nitrogen, which would significantly shift signals downfield.
Spectroscopic Data Atlas
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the desymmetrization of the cyclopentanone ring by the pyridine substituent.
H NMR Data (400 MHz, CDCl
)
The pyridine protons exhibit a characteristic splitting pattern (singlet, doublet, doublet, triplet-like). The chiral center at C2 makes the cyclopentane methylene protons diastereotopic, resulting in complex multiplets.
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| 2' | 8.52 | d ( | 1H | |
| 6' | 8.48 | dd ( | 1H | |
| 4' | 7.54 | dt ( | 1H | |
| 5' | 7.26 | dd ( | 1H | |
| 2 | 3.42 | dd ( | 1H | |
| 5 | 2.55 – 2.45 | m | 1H | |
| 5 | 2.40 – 2.30 | m | 1H | |
| 3, 4 | 2.30 – 1.95 | m | 4H | Remaining cyclopentane envelope. |
C NMR Data (100 MHz, CDCl
)
The carbonyl carbon in cyclopentanone is characteristically shifted upfield relative to cyclohexanone due to ring strain (angle compression).
| Position | Shift ( | Type | Assignment |
| C=O | 216.5 | Q | Carbonyl (Strained ketone). |
| 2' | 149.8 | CH | Pyridine |
| 6' | 148.5 | CH | Pyridine |
| 4' | 135.2 | CH | Pyridine |
| 3' | 134.8 | Q | Ipso aromatic carbon. |
| 5' | 123.6 | CH | Pyridine |
| 2 | 50.8 | CH | |
| 3 | 38.2 | CH | |
| 5 | 31.5 | CH | |
| 4 | 20.9 | CH |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the carbonyl stretch. Note that 5-membered cyclic ketones absorb at higher frequencies than acyclic or 6-membered analogues due to ring strain.
| Wavenumber (cm | Intensity | Functional Group | Notes |
| 1740 – 1745 | Strong | C=O Stretch | Diagnostic for cyclopentanone (vs 1715 for cyclohexanone). |
| 1575, 1480 | Medium | C=C / C=N | Pyridine ring skeletal vibrations. |
| 3030 | Weak | C(sp | Aromatic proton stretch. |
| 2960 – 2870 | Medium | C(sp | Cyclopentane alkyl stretches. |
C. Mass Spectrometry (EI-MS)
Under Electron Ionization (70 eV), the molecule exhibits a distinct fragmentation pathway involving the loss of carbon monoxide (CO) from the cyclic ketone.
-
Molecular Ion (
): m/z 161 (Base peak or high intensity). -
Fragment 1 (
): m/z 133 (Loss of CO). This involves ring contraction or opening. -
Fragment 2 (
): m/z 132 (Loss of HCO or ethyl radical from ring opening). -
Pyridyl Ion: m/z 78 (Pyridyl cation,
).
Structural Visualization & Logic
The following diagram illustrates the connectivity and the specific numbering scheme used for the assignments above.
Caption: Connectivity map of 2-(Pyridin-3-yl)cyclopentan-1-one showing the
Experimental Validation Protocol
To reproduce these results in the lab, follow this validation workflow:
-
Isolation: Purify the crude reaction mixture via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 4:1 to 1:1). The pyridine moiety makes the compound streak on silica; adding 1% Et
N to the eluent is recommended. -
NMR Prep: Dissolve ~10 mg in 0.6 mL CDCl
. Ensure the solvent is acid-free to avoid shifting the pyridine signals (H2', H6') downfield by >0.5 ppm. -
Validation:
-
Check for the diagnostic doublet at ~8.5 ppm (Pyridine H2').
-
Confirm the carbonyl carbon at ~216 ppm (distinct from starting material cyclopentanone at 218 ppm and acyclic ketones at 205-210 ppm).
-
References
-
Xu, Y., Su, T., Huang, Z., & Dong, G. (2016). Practical Direct
-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition, 55(7), 2559–2563. Link- Primary source for synthesis and characteriz
-
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[1] Highly Active and Selective Catalysts for the Formation of
-Aryl Ketones.[1] Journal of the American Chemical Society, 122(7), 1360–1370. Link- Foundational work on Pd-catalyzed aryl
-
Sigma-Aldrich. (n.d.). Product Specification: 2-(Pyridin-3-yl)cyclopentan-1-one (CAS 124034-96-4).[2] Link
- Confirmation of CAS and commercial availability.
